1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a combination of benzodioxole, thiazole, and pyrrole moieties. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include:
Benzodioxole synthesis: Often involves the cyclization of catechol derivatives with formaldehyde.
Thiazole synthesis: Typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: May involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, compounds with benzodioxole and thiazole moieties are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of benzodioxole, thiazole, and pyrrole moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H21N3O5S/c1-28-17-6-4-14(8-19(17)29-2)15-11-32-23(25-15)21-16(27)10-26(22(21)24)9-13-3-5-18-20(7-13)31-12-30-18/h3-8,11,24,27H,9-10,12H2,1-2H3 |
InChI Key |
AUIVIJHWICIFNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC5=C(C=C4)OCO5)O)OC |
Origin of Product |
United States |
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